molecular formula C16H23FN2O3S B2484151 (1-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol CAS No. 1448075-37-3

(1-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol

Cat. No.: B2484151
CAS No.: 1448075-37-3
M. Wt: 342.43
InChI Key: XOXNBNBFFDBNBK-UHFFFAOYSA-N
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Description

(1-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol typically involves multi-step organic reactions. The process may start with the preparation of the piperidine and pyrrolidine rings, followed by the introduction of the fluorophenylsulfonyl group. Common reagents used in these steps include fluorobenzene, sulfonyl chlorides, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol can undergo several types of chemical reactions, including:

    Oxidation: This reaction could involve the conversion of the alcohol group to a ketone or aldehyde.

    Reduction: Reduction reactions might target the sulfonyl group or other functional groups within the molecule.

    Substitution: Various substitution reactions could occur, particularly involving the fluorophenyl group.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for therapeutic potential, possibly as a drug candidate for specific conditions.

    Industry: Utilized in the development of new materials or as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

  • (1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
  • (1-(1-((2-Bromophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol
  • (1-(1-((2-Methylphenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol

Uniqueness

The uniqueness of (1-(1-((2-Fluorophenyl)sulfonyl)piperidin-4-yl)pyrrolidin-2-yl)methanol lies in the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This might include differences in reactivity, binding affinity, or stability.

Properties

IUPAC Name

[1-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23FN2O3S/c17-15-5-1-2-6-16(15)23(21,22)18-10-7-13(8-11-18)19-9-3-4-14(19)12-20/h1-2,5-6,13-14,20H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXNBNBFFDBNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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